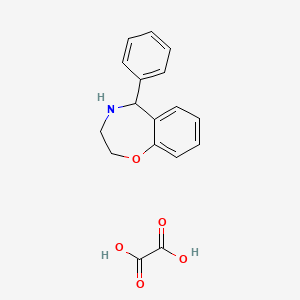
5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido . This compound has been studied for its potential anti-tumor activity .
Synthesis Analysis
The synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involving 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine include its conversion to the corresponding N-amino derivatives .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field: Cancer Research
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives have been studied for their potential use in cancer research .
Summary of the Application
These compounds have shown high anti-tumor activity. A series of novel derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Methods of Application or Experimental Procedures
The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
Results or Outcomes
All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .
Specific Scientific Field: Antimicrobial Research
Imidazole
, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties .
Summary of the Application
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific derivative and the target organism. Typically, these compounds would be tested in vitro using standard antimicrobial testing procedures .
Results or Outcomes
The results would also depend on the specific derivative and target organism. However, many imidazole derivatives have shown promising results in preliminary studies .
Specific Scientific Field: Organic Light Emitting Diodes (OLEDs)
1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene (TTPE(1,3,5,9)Py)
is a compound used in the field of OLEDs .
Summary of the Application
This compound is used as a blue emitter in OLEDs. The device based on this compound showed a negligible efficiency roll-off and good color purity .
Methods of Application or Experimental Procedures
The compound is incorporated into the emissive layer of an OLED. The performance of the device is then evaluated using standard testing procedures .
Results or Outcomes
The OLED based on this compound showed excellent performance, with a negligible efficiency roll-off and good color purity .
Eigenschaften
IUPAC Name |
oxalic acid;5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.C2H2O4/c1-2-6-12(7-3-1)15-13-8-4-5-9-14(13)17-11-10-16-15;3-1(4)2(5)6/h1-9,15-16H,10-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAOQWFMNUBKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)
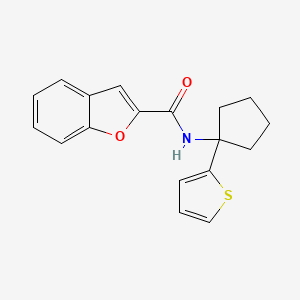
![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)
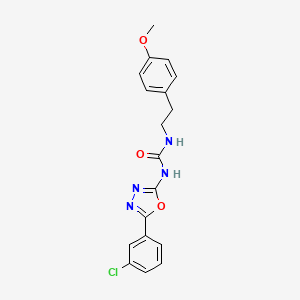
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)
![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
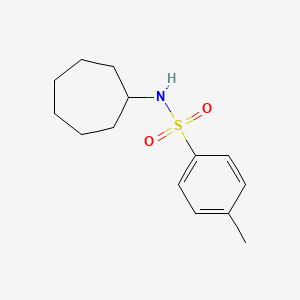
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)
![2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2564328.png)
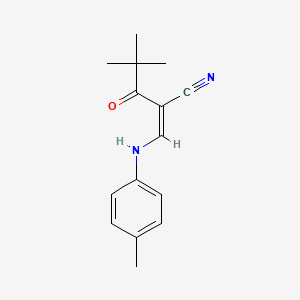
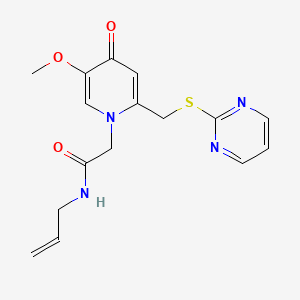
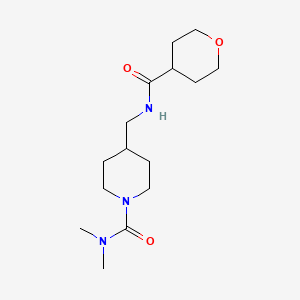
![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)